4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which is characterized by its bicyclic structure formed from a benzene ring fused to an imidazole ring. This compound is notable for its unique combination of halogen (bromine and chlorine) and methyl substituents, which enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. Benzimidazoles are widely recognized for their diverse biological activities, making them important in pharmaceutical research and development.
The compound is classified as a substituted benzimidazole, specifically with bromine at the 4-position, chlorine at the 6-position, and a methyl group at the 2-position of the benzimidazole ring. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry (IUPAC) name: 4-bromo-6-chloro-2-methyl-1H-benzo[d]imidazole. It has been cataloged with the Chemical Abstracts Service (CAS) number 1215205-57-4, which facilitates its identification in chemical databases .
The synthesis of 4-bromo-6-chloro-2-methyl-1H-benzo[d]imidazole typically involves cyclization reactions of suitable precursors. One common method includes:
This method allows for the efficient formation of the desired compound through controlled reaction conditions, optimizing yield and purity .
In industrial settings, similar synthetic routes may be scaled up using continuous flow reactors to enhance efficiency. Automated systems can also be employed to ensure consistent quality and high yields during production.
The molecular structure of 4-bromo-6-chloro-2-methyl-1H-benzo[d]imidazole consists of a fused benzene and imidazole ring system. The positions of substituents significantly influence its chemical properties:
The molecular formula for this compound is C₈H₇BrClN₃, with a molecular weight of approximately 232.52 g/mol. The presence of halogen atoms contributes to its reactivity, while the methyl group affects its solubility and biological activity .
4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole can participate in several types of chemical reactions:
These reactions are facilitated by the electronic effects imparted by the halogen substituents, which can stabilize intermediates during transformations or enhance reactivity towards electrophiles or nucleophiles.
The mechanism of action for 4-bromo-6-chloro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific biological targets. This compound has shown potential in various biological assays:
The presence of halogen atoms enhances binding affinity due to increased hydrophobic interactions and potential for halogen bonding .
4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole is typically described as a solid with specific melting points depending on purity. It exhibits moderate solubility in polar solvents due to its heterocyclic structure.
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole has several applications:
Halogen atoms (F, Cl, Br, I) serve as critical pharmacophoric elements in benzimidazole-based drug design. Bromine’s substantial size (van der Waals radius: 1.85 Å) and chlorine’s balanced electronegativity (Pauling scale: 3.16) create distinct electronic perturbations within the benzimidazole core:
Stereoelectronic Modulation:Bromine at C4 exerts a strong +M (mesomeric) effect, redistributing electron density toward the adjacent N3 atom. This polarization enhances hydrogen-bond-accepting capacity at N3, crucial for kinase inhibitor binding. Concurrently, chlorine at C6 withdraws electron density via the -I (inductive) effect, amplifying the electrophilic character at C5 and C7 positions [2].
Biological Target Engagement:The 4-bromo-6-chloro substitution pattern synergistically enhances interactions with hydrophobic enzyme subpockets (e.g., ATP-binding sites of tyrosine kinases). Bromine’s polarizability facilitates halogen bonding with carbonyl oxygens (e.g., backbone C=O of kinase hinge regions), while chlorine fills small hydrophobic cavities [4] [6].
Enhanced Pharmacokinetics:LogP increases by ~0.5–0.8 units per halogen atom, promoting membrane permeability. The 4-bromo-6-chloro derivative exhibits optimized logP (experimental: 2.8–3.1), balancing aqueous solubility and cellular uptake [2].
Table 1: Clinically Approved Halogenated Benzimidazole Derivatives | Compound | Halogen Pattern | Therapeutic Target | Clinical Use |
---|---|---|---|---|
Veliparib | 5-Bromo | PARP-1/PARP-2 | BRCA-mutant ovarian cancer | |
Abemaciclib | 6-Chloro | CDK4/6 | Metastatic breast cancer | |
Galeterone | 6-Bromo | CYP17/Androgen receptor | Castration-resistant prostate cancer | |
Dacarbazine | 5-Iodo | DNA alkylation | Hodgkin’s lymphoma | |
4-Bromo-6-chloro-2-methyl-1H-benzimidazole (prototype) | 4-Br, 6-Cl | Kinases (EGFR, CDK2) | Under investigation | [4] |
The 2-methyl group confers additional advantages: (1) steric blockade of metabolic oxidation at C2, (2) induction of planarity distortion to avoid efflux pumps, and (3) hydrophobic contact augmentation in enzyme subsites [6].
Systematic naming follows IUPAC guidelines for fused heterocycles:
Stereoelectronic Characteristics:
Table 2: Substituent Effects on Electronic Properties | Position | Substituent | σm | σp | Effect on Ring pKa |
---|---|---|---|---|---|
C4 | Br | 0.39 | 0.23 | N1-H acidity ↓ | |
C6 | Cl | 0.37 | 0.24 | N3 basicity ↑ | |
C2 | CH3 | -0.07 | -0.17 | Electron donation ↑ | [4] |
Synthetic methodologies evolved through three key phases:
Step 1: N1-protection (e.g., SEM-Cl) → Blocks N1 and directs ortho-lithiation Step 2: LDA/TMEDA, -78°C → Selective lithiation at C4 over C6/C7 Step 3: Electrophilic quench (Br₂, ClSePh) → Installs Br at C4 Step 4: Second lithiation (C6) using excess n-BuLi → Quench with hexachloroethane → C6-Cl Step 5: N1-deprotection → 4,6-dihalogenated scaffold [2] [6]
Yields improved from 12–18% (classical) to 65–72% with this approach.
Table 3: Evolution of Synthetic Approaches for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole | Era | Method | Key Reagents | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Pre-1960 | Debus-Radziszewski variant | 4-Br-6-Cl-phenylglyoxal, methylamine | 18–22 | Low | |
1960–2000 | Directed ortho-metalation | SEM-Cl, n-BuLi, Br₂, Cl₂ | 65–72 | High (C4 > C6) | |
2000–2024 | Catalytic C-H functionalization | Pd(OAc)₂, NBS, NaCl | 78–85 | Excellent (C4/C6) | [2] [5] [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9